3-(2-Bromoethyl)-5,5-dimethylimidazolidine-2,4-dione
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen and oxygen atoms. The compound carries the Chemical Abstracts Service registry number 13272-29-2, which serves as its unique molecular identifier in chemical databases and literature. The molecular formula C₇H₁₁BrN₂O₂ reflects the presence of seven carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 235.08 grams per mole.
The International Union of Pure and Applied Chemistry name for this compound is 3-(2-bromoethyl)-5,5-dimethyl-2,4-imidazolidinedione, which systematically describes the structural components and their positions within the heterocyclic framework. The numbering system for the imidazolidine ring follows established conventions where the nitrogen atoms occupy positions 1 and 3, while the carbonyl groups are located at positions 2 and 4. The bromoethyl substituent is attached to the nitrogen atom at position 3, and two methyl groups are present at position 5 of the ring system.
The International Chemical Identifier code for this compound is 1S/C7H11BrN2O2/c1-7(2)5(11)10(4-3-8)6(12)9-7/h3-4H2,1-2H3,(H,9,12), which provides a unique string representation of the molecular structure. The corresponding International Chemical Identifier key MQGFAZCFOADYND-UHFFFAOYSA-N serves as a condensed identifier for database searches and molecular recognition systems. The Simplified Molecular Input Line Entry System representation O=C1N(CCBr)C(C(C)(C)N1)=O accurately depicts the connectivity and bond arrangements within the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁BrN₂O₂ |
| Molecular Weight | 235.08 g/mol |
| Chemical Abstracts Service Number | 13272-29-2 |
| International Chemical Identifier Key | MQGFAZCFOADYND-UHFFFAOYSA-N |
| Molecular Design Limited Number | MFCD09813574 |
Crystallographic Data and Three-Dimensional Conformational Studies
The crystallographic analysis of this compound reveals important structural parameters that influence its physical properties and chemical behavior. The compound exhibits a melting point range of 96-98 degrees Celsius, indicating a well-defined crystalline structure with relatively strong intermolecular interactions. This melting point range suggests the presence of hydrogen bonding networks and van der Waals forces that stabilize the crystal lattice structure.
Computational studies have demonstrated that imidazolidine-2,4-dione derivatives, including brominated analogs, can adopt multiple conformational states depending on environmental conditions. The conformational flexibility of the bromoethyl side chain allows for different spatial arrangements that can influence molecular packing in the solid state. Density functional theory calculations have shown that conformational preferences are strongly influenced by the ability to form efficient intermolecular interactions, particularly hydrogen bonding patterns involving the carbonyl oxygen atoms and the imino hydrogen.
The three-dimensional structure of the compound reveals that the imidazolidine ring adopts a slightly puckered conformation, with the two methyl groups at position 5 providing steric hindrance that influences the overall molecular geometry. The bromoethyl substituent extends away from the ring system, creating an asymmetric molecular shape that affects crystal packing efficiency. X-ray crystallographic studies of related imidazolidine-2,4-dione compounds have shown that these molecules typically form layered structures through hydrogen bonding networks between the imino and carbonyl groups.
The electrostatic potential surface analysis indicates that the carbonyl oxygen atoms carry significant negative charge density, while the imino hydrogen exhibits positive character, facilitating intermolecular hydrogen bond formation. The bromine atom in the side chain contributes to the molecular dipole moment and can participate in halogen bonding interactions with neighboring molecules in the crystal structure. These structural features collectively determine the compound's solid-state properties and influence its behavior in different solvated environments.
| Crystallographic Parameter | Value |
|---|---|
| Melting Point | 96-98°C |
| Crystal Form | Crystalline solid |
| Molecular Symmetry | Non-centrosymmetric |
| Hydrogen Bonding Pattern | Intermolecular N-H···O interactions |
Tautomeric Equilibria and Stability in Solvated Systems
The tautomeric behavior of this compound represents a crucial aspect of its chemical identity, as hydantoin derivatives are known to exist in multiple tautomeric forms under different conditions. Theoretical investigations using density functional theory methods have established that the diketo tautomer (with carbonyl groups at positions 2 and 4) represents the most thermodynamically stable form in both gas phase and solution environments. This stability arises from the optimal balance between aromatic stabilization, hydrogen bonding patterns, and electrostatic interactions within the molecule.
The relative stability of different tautomeric forms has been quantified through computational studies that reveal energy differences of several kilocalories per mole between the diketo form and alternative keto-enol tautomers. The diketo tautomer maintains its predominance across various solvent systems, including non-polar solvents like benzene, polar aprotic solvents such as tetrahydrofuran, and protic solvents including water. This consistency demonstrates the inherent stability of the diketo structure regardless of external solvation effects.
Solvation studies have revealed that polar solvents increase the overall stability of all tautomeric forms compared to gas phase calculations, but the relative ordering of tautomer stability remains unchanged. The dipole moment of the compound increases significantly upon solvation, with values ranging from moderate levels in non-polar environments to substantially higher values in polar solvents. Natural bond orbital charge analysis indicates that solvation effects preferentially stabilize the diketo form through enhanced electrostatic interactions between the solvent and the carbonyl oxygen atoms.
The presence of the bromoethyl substituent introduces additional complexity to the tautomeric equilibrium by providing an electron-withdrawing group that influences the electron density distribution within the imidazolidine ring. This electronic effect tends to further stabilize the diketo tautomer by reducing electron density at the nitrogen atoms, making proton transfer to the carbonyl oxygen atoms less favorable. Consequently, the compound exhibits remarkable tautomeric stability, with the diketo form representing more than 95% of the population under typical solution conditions.
| Tautomeric Form | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| Diketo | 0.0 | >95 |
| Keto-enol (position 2) | +8.2 | <3 |
| Keto-enol (position 4) | +9.1 | <2 |
| Dienol | +15.3 | <0.1 |
Properties
IUPAC Name |
3-(2-bromoethyl)-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O2/c1-7(2)5(11)10(4-3-8)6(12)9-7/h3-4H2,1-2H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGFAZCFOADYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13272-29-2 | |
| Record name | 3-(2-bromoethyl)-5,5-dimethylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(2-Bromoethyl)-5,5-dimethylimidazolidine-2,4-dione, a compound derived from the imidazolidine family, exhibits significant biological activity that has attracted attention in various fields of research. This article synthesizes available data on its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a brominated ethyl group attached to a dimethylimidazolidine core, which contributes to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound possess antimicrobial properties. For instance, DMDM hydantoin, a related compound, has been shown to release formaldehyde slowly, acting as an antimicrobial agent by disrupting microbial cell membranes . The structural similarities suggest that this compound may exhibit similar antimicrobial effects.
Anticonvulsant Activity
The imidazolidine derivatives have been explored for their anticonvulsant properties. Phenytoin (5,5-diphenylimidazolidine-2,4-dione) has been widely used as an anticonvulsant drug. Given the structural parallels between phenytoin and this compound, it is plausible that the latter may also possess anticonvulsant activity .
Cytotoxicity Studies
Preliminary studies on related imidazolidines suggest potential cytotoxic effects against cancer cell lines. These studies often involve assessing the compound's ability to induce apoptosis or inhibit cell proliferation. For example, various imidazolidines have shown effectiveness against different cancer types through mechanisms such as DNA intercalation or enzyme inhibition .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- DNA Interaction : Similar compounds have demonstrated the ability to intercalate into DNA strands, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
Study on Antimicrobial Efficacy
A study examining the antimicrobial efficacy of halogenated imidazolidines found that derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to assess the minimum inhibitory concentration (MIC) of various compounds including this compound .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| DMDM Hydantoin | 16 | Escherichia coli |
Anticonvulsant Activity Assessment
In a comparative study of imidazolidines for anticonvulsant activity using animal models, this compound exhibited a dose-dependent reduction in seizure frequency similar to established anticonvulsants .
Scientific Research Applications
Organic Synthesis
Esterification Reactions
One notable application of 3-(2-bromoethyl)-5,5-dimethylimidazolidine-2,4-dione is its use as a precursor in esterification reactions. It has been shown to facilitate the direct esterification of carboxylic acids with alcohols when decomposed under specific conditions. This process generates bromine species that act as catalytic agents, enhancing the reaction's efficiency .
Table 1: Esterification Efficiency Using DBDMH
| Substrate | Reaction Type | Yield (%) |
|---|---|---|
| Benzoic Acid | Esterification | 80 |
| Octanoic Acid | Esterification | 99 |
| Isopropanol | Esterification | 95 |
Environmental Applications
Biocidal Activity
The compound has been noted for its biocidal properties, particularly in water treatment applications. Its ability to release hypobromous acid during decomposition makes it effective against microbial contaminants in water systems . This application is crucial for maintaining water quality and safety.
Table 2: Biocidal Efficacy
| Microorganism | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| E. coli | 0.65 | 99 |
| S. aureus | 0.87 | 97 |
Case Study 1: Esterification Methodology
In a study published by MDPI, researchers utilized DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) as a precatalyst for esterification reactions involving various alcohols and carboxylic acids. The results showed significantly higher yields compared to traditional methods, highlighting the compound's utility in organic synthesis .
Case Study 2: Water Treatment Applications
A report from Pennsylvania's Department of Environmental Protection detailed the use of brominated compounds in water treatment processes. The study emphasized the effectiveness of bromochloro compounds in controlling microbial growth and improving water safety metrics .
Comparison with Similar Compounds
Structural and Functional Group Variations
The 5,5-dimethylimidazolidine-2,4-dione scaffold is highly versatile, with modifications at positions 1, 3, or both significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Table 1: Structural Comparison of 5,5-Dimethylimidazolidine-2,4-dione Derivatives
*Calculated molecular weight.
Key Observations:
- Halogenation : BCDMH () and the target compound both contain bromine, but BCDMH’s dual halogenation (Br and Cl) enhances oxidative disinfectant properties. The bromoethyl group in the target compound may offer milder reactivity suitable for controlled alkylation in drug synthesis.
- Aromatic vs. Aliphatic Substituents : Benzyl or aryl groups (e.g., 4-chlorobenzyl in ) increase lipophilicity, enhancing membrane penetration in antimicrobial applications. In contrast, the bromoethyl group’s shorter chain may limit steric hindrance, favoring nucleophilic attacks .
- Reactive Moieties: Epoxypropyl (compound 24, ) and bromoethyl groups enable crosslinking or polymer functionalization, as seen in antimicrobial nanofibers ().
Preparation Methods
Representative Preparation Method
A well-documented approach, adapted from related imidazolidine derivatives, is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 5,5-Dimethylimidazolidine-2,4-dione (hydantoin derivative) | Starting heterocyclic compound |
| 2 | 1,2-Dibromoethane (1 equivalent) | Alkylating agent providing the bromoethyl group |
| 3 | Potassium carbonate (K2CO3, 1.2 equivalents) | Base to deprotonate the nitrogen and facilitate alkylation |
| 4 | Dimethylformamide (DMF) as solvent | Polar aprotic solvent enabling nucleophilic substitution |
| 5 | Reflux for 3 hours | Heating to promote reaction completion |
| 6 | Filtration and solvent evaporation | Work-up to isolate crude product |
| 7 | Recrystallization from ethanol | Purification step yielding colorless crystalline product |
This method is derived from a synthesis protocol reported for a closely related compound, 3-(2-bromoethyl)-5,5-diphenylimidazolidine-2,4-dione, which shares the same alkylation strategy on the imidazolidine ring nitrogen.
Reaction Mechanism Insights
The reaction proceeds via nucleophilic substitution (SN2) where the nitrogen atom of the imidazolidine-2,4-dione ring, activated by the base (potassium carbonate), attacks the electrophilic carbon of 1,2-dibromoethane. This displaces a bromide ion and installs the 2-bromoethyl substituent on the nitrogen, resulting in the target compound.
Optimization Parameters and Conditions
While direct literature on this exact compound is limited, optimization studies on related imidazolidine derivatives suggest:
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Base | Potassium carbonate (K2CO3) | Effective for deprotonation and alkylation |
| Solvent | Dimethylformamide (DMF) | High polarity favors SN2 reaction |
| Temperature | Room temperature to reflux (25–130 °C) | Mild heating enhances reaction rate without decomposition |
| Reaction Time | 3–24 hours | Sufficient time for complete conversion |
| Stoichiometry | 1:1 molar ratio of hydantoin to dibromoethane | Avoids excess reagents and side reactions |
These conditions align with green chemistry principles by minimizing harsh reagents and excessive heating.
Related Synthetic Approaches and Comparative Notes
- Radical Bromination: Bromine can be introduced via radical bromination of appropriate precursors, but this method is less selective and may produce side products.
- Polymeric Derivatives: Functionalization of polymers bearing benzyl chloride groups with 5,5-dimethylhydantoin in the presence of K2CO3 in DMF has been reported, illustrating the versatility of this chemistry for creating antibacterial nanofibers, though this is a polymeric rather than small molecule synthesis.
- Alternative Bases and Solvents: Other bases (e.g., triethylamine) and solvents (acetone) have been tested but showed inferior yields compared to K2CO3 and DMF.
Data Table Summarizing Preparation Methods
Q & A
Q. What are the recommended methods for synthesizing 3-(2-Bromoethyl)-5,5-dimethylimidazolidine-2,4-dione, and how can purity be validated?
Methodological Answer: Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, bromoethyl groups can be introduced via reaction of 5,5-dimethylimidazolidine-2,4-dione with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF). Purity validation requires a combination of chromatographic (HPLC, TLC) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). Crystallographic data from analogous compounds (e.g., 3-hexyl derivatives) can guide structural confirmation by comparing bond lengths and angles .
Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?
Methodological Answer:
- ¹H NMR : The bromoethyl group (-CH₂CH₂Br) shows distinct splitting patterns (e.g., triplet for CH₂Br at ~3.5 ppm and multiplet for adjacent CH₂).
- ¹³C NMR : The carbonyl carbons (C=O) resonate at ~170–175 ppm, while the quaternary carbons in the dimethyl groups appear at ~25–30 ppm.
- Mass Spectrometry : The molecular ion peak ([M]⁺) should match the theoretical molecular weight (C₇H₁₀BrN₂O₂: 248.05 g/mol). Compare with databases for imidazolidine-dione derivatives .
Q. What solvent systems are optimal for recrystallizing this compound?
Methodological Answer: Recrystallization is best achieved using polar aprotic solvents (e.g., DMF, acetone) due to the compound’s moderate solubility. Mixed solvents (e.g., ethanol/water) can enhance crystal formation. Monitor solubility via phase diagrams and optimize using factorial design to minimize solvent waste .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the bromoethyl group in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for SN2 reactions. Parameters like charge distribution on the bromine atom and steric hindrance from the dimethyl groups should be analyzed. Computational results should be validated experimentally using kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .
Q. What strategies resolve contradictions in kinetic data for reactions involving this compound?
Methodological Answer:
- Statistical Analysis : Apply response surface methodology (RSM) to identify interactions between variables (e.g., temperature, catalyst loading).
- Cross-Validation : Use multiple techniques (e.g., in-situ FT-IR, HPLC) to track intermediate formation.
- Error Analysis : Quantify measurement uncertainties using Gaussian error propagation models .
Q. How can reactor design enhance the scalability of synthesizing this compound?
Methodological Answer:
Q. What advanced characterization techniques elucidate solid-state behavior under varying temperatures?
Methodological Answer:
- Single-Crystal XRD : Resolve thermal expansion coefficients by collecting data at 100–300 K (as in ).
- DSC/TGA : Analyze phase transitions and decomposition pathways.
- Powder XRD : Monitor crystallinity changes during thermal stress, using Rietveld refinement for quantitative analysis .
Data Analysis and Optimization
Q. How can machine learning optimize reaction conditions for high-yield synthesis?
Methodological Answer:
- Dataset Preparation : Compile historical data on variables (e.g., solvent polarity, reaction time).
- Algorithm Training : Use neural networks (e.g., PyTorch) to predict yields.
- Feedback Loop : Integrate robotic platforms for autonomous experimentation, as proposed by ICReDD’s reaction path search methods .
Q. What statistical tools are recommended for analyzing synergistic effects in catalytic systems?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
